
1-Bromotetradeca-2,5,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromotetradeca-2,5,8-triene is an organic compound characterized by a long carbon chain with three conjugated double bonds and a bromine atom attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromotetradeca-2,5,8-triene typically involves the bromination of tetradeca-2,5,8-triene. This can be achieved through the addition of bromine (Br2) to the terminal carbon of the triene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromotetradeca-2,5,8-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium for epoxidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst for hydrogenation
Major Products:
Substitution: Formation of 1-hydroxytetradeca-2,5,8-triene.
Oxidation: Formation of 1,2-epoxytetradeca-5,8-diene.
Reduction: Formation of tetradecane.
Applications De Recherche Scientifique
1-Bromotetradeca-2,5,8-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromotetradeca-2,5,8-triene involves its interaction with various molecular targets. The bromine atom and conjugated double bonds allow the compound to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
1-Bromotetradecane: Lacks the conjugated double bonds, making it less reactive in certain chemical reactions.
Tetradeca-2,5,8-triene: Lacks the bromine atom, limiting its use in substitution reactions.
1-Chlorotetradeca-2,5,8-triene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications
Uniqueness: 1-Bromotetradeca-2,5,8-triene is unique due to the presence of both the bromine atom and the conjugated double bonds. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Propriétés
IUPAC Name |
1-bromotetradeca-2,5,8-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,12-13H,2-5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXBFGQGZUTRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823113 |
Source


|
| Record name | 1-Bromotetradeca-2,5,8-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73448-34-7 |
Source


|
| Record name | 1-Bromotetradeca-2,5,8-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
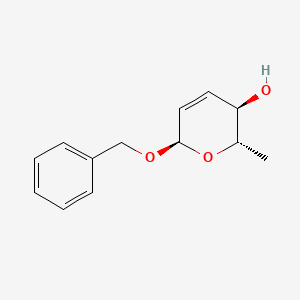

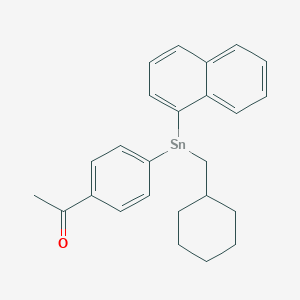

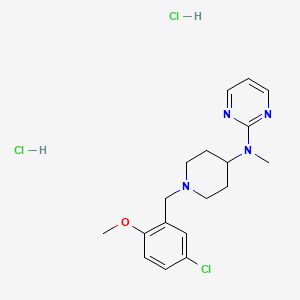
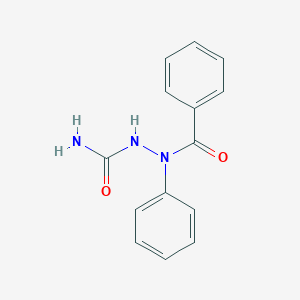
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
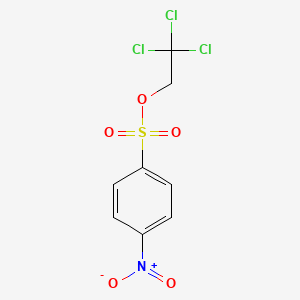
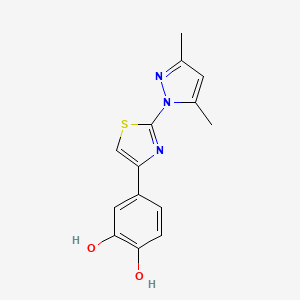
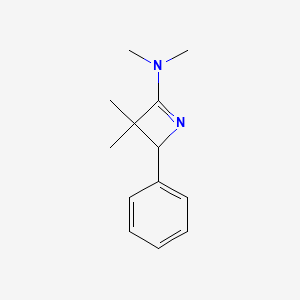
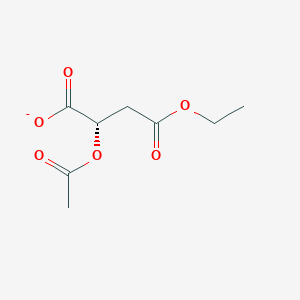
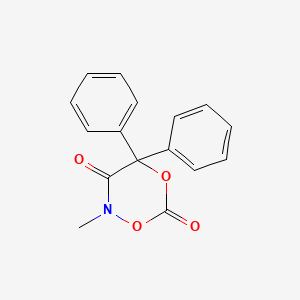
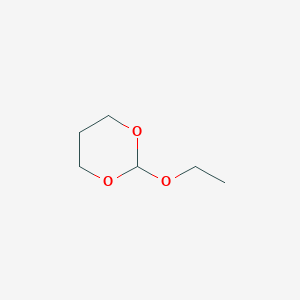
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
